molecular formula C14H20N2O B257742 methyl 4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenyl ether

methyl 4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenyl ether

Cat. No.: B257742
M. Wt: 232.32 g/mol
InChI Key: JPCKVSVDOGJQIT-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the pyrazole ring, along with three methyl groups at the 3, 5, and 5 positions

Preparation Methods

The synthesis of methyl 4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenyl ether can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzylamine with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative, while reduction with sodium borohydride can produce an alcohol .

Scientific Research Applications

1-(4-Methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of methyl 4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenyl ether lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,5,5-trimethyl-4H-pyrazole

InChI

InChI=1S/C14H20N2O/c1-11-9-14(2,3)16(15-11)10-12-5-7-13(17-4)8-6-12/h5-8H,9-10H2,1-4H3

InChI Key

JPCKVSVDOGJQIT-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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